molecular formula C14H11Cl2NO B5727782 N-[bis(4-chlorophenyl)methyl]formamide CAS No. 127568-36-9

N-[bis(4-chlorophenyl)methyl]formamide

Cat. No.: B5727782
CAS No.: 127568-36-9
M. Wt: 280.1 g/mol
InChI Key: BKVTZJMXNVXSLR-UHFFFAOYSA-N
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Description

N-[bis(4-chlorophenyl)methyl]formamide is a bis-arylformamide derivative synthesized via the reaction of bis(4-chlorophenyl)methanone with formamide under magnesium chloride catalysis . This method, patented by Aventis Pharma SA, offers improved safety and simplified purification steps compared to earlier processes, such as those in WO 01/64634, by replacing silica chromatography with crystallization, making it industrially scalable . The compound’s structure features a central methylene group bridging two 4-chlorophenyl rings, with a formamide (-NHCHO) group attached. Its synthesis and structural characteristics position it as a key intermediate in pharmaceutical applications, particularly for derivatives like [bis(4-chlorophenyl)methyl]amine after deformylation .

Properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVTZJMXNVXSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357915
Record name N-[bis(4-chlorophenyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127568-36-9
Record name N-[bis(4-chlorophenyl)methyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-chlorophenyl)methyl]formamide typically involves the reaction of 4-chlorobenzyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-chlorophenyl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-[bis(4-chlorophenyl)methyl]formamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[bis(4-chlorophenyl)methyl]formamide involves its interaction with molecular targets and pathways within biological systems. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorophenyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisamide Derivatives with Varied Substituents

describes bisamide derivatives such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) and N,N′-((4-(Diethylamino)phenyl)methylene)dibenzamide (Compound 51). These compounds share the bisamide core but differ in substituents (e.g., trifluoromethyl, diethylamino) . Key distinctions include:

  • Synthetic Yields : Yields for these compounds range from 55% to 85%, influenced by steric and electronic effects of substituents.
  • Biological Relevance: Trifluoromethyl groups enhance metabolic stability, while diethylamino groups may improve solubility.
  • Structural Validation : All compounds were confirmed via $ ^1H $ NMR and LC-MS, with molecular weights verified experimentally (e.g., Compound 44: Calc. 690.17, Found 690.2) .

Table 1: Comparison of Bisamide Derivatives

Compound ID Substituents Yield (%) Molecular Weight (Calc./Found)
44 4-Chlorophenyl/CF3 85 690.17 / 690.2
51 4-Diethylaminophenyl 55 476.21 / 476.3
Simple Arylformamides

N-(4-Chlorophenyl)formamide () and N-(4-Methylphenyl)formamide () are structurally simpler analogs with single aryl groups. Key comparisons:

  • Phase Behavior : N-(4-Chlorophenyl)formamide exhibits temperature-dependent phase transitions between disordered and ordered states, unlike N-[bis(4-chlorophenyl)methyl]formamide, which forms stable hydrogen-bonded layers .
  • Synthetic Pathways: These mono-arylformamides are synthesized via catalytic hydrogenation of urea derivatives (e.g., using Ru catalysts under high H$_2$ pressure) . Byproducts like dimethylamine arise from formamide decomposition under basic conditions .

Table 2: Properties of Mono-Arylformamides

Compound Phase Transitions Hydrogen Bonding Synthesis Byproducts
N-(4-Chlorophenyl)formamide Yes Limited (monomeric) Dimethylamine
Target Compound No Extensive N–H⋯O, C–H⋯Cl None reported
Phosphorylated Formamides

highlights N-(4-chlorophenyl)-(diphenylphosphoryl)formamide , synthesized via P–H bond addition to isocyanates. Unlike the target compound:

  • Reactivity : The phosphoryl group enhances electrophilicity, enabling nucleophilic substitutions.
  • Yields : Moderate to high (60–85%) under Ru-free conditions .
  • Applications : These derivatives are explored as kinase inhibitors or catalysts due to their phosphoryl moiety .
Crystallographic and Hydrogen-Bonding Comparisons
  • This compound forms intermolecular N–H⋯O and C–H⋯Cl bonds, creating layered structures parallel to the (100) plane .
  • (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide () has a similar backbone but introduces a phenyl group, increasing dihedral angles (84.03°) between aromatic rings and altering hydrogen-bonding networks .

Table 3: Crystallographic Data

Compound Dihedral Angle (°) Hydrogen Bonds
Target Compound Not reported N–H⋯O, C–H⋯Cl
(RS)-N-[(4-CP)(Ph)methyl]formamide 84.03 N–H⋯O, C–H⋯Cl, C–H⋯O
Benzamide Derivatives

describes N-[1-[bis(4-chlorophenyl)methyl]-3-pyrrolidinyl]-2-bromobenzamide , a benzamide analog with a pyrrolidine-bromine substituent. Contrasts include:

  • Molecular Weight : 504.25 g/mol vs. ~280 g/mol for the target compound.

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